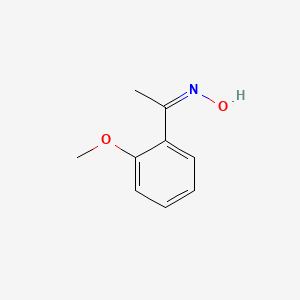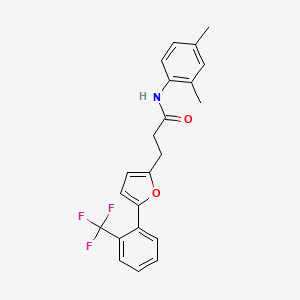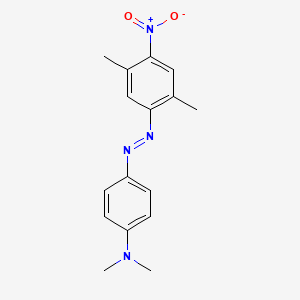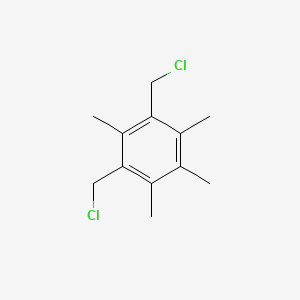
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions, and four methyl groups are attached to the 2, 4, 5, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through the chloromethylation of 2,4,5,6-tetramethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with functional groups like amines, ethers, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include fully reduced hydrocarbons.
科学的研究の応用
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a cross-linking agent in the study of protein-protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl groups act as electrophiles, reacting with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in various biochemical applications.
類似化合物との比較
1,3-Bis(bromomethyl)-2,4,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, leading to different reactivity and applications.
2,4,6-Trichloromethylbenzene: Contains three chloromethyl groups but lacks the tetramethyl substitution.
Uniqueness: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its steric hindrance, affecting its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
特性
CAS番号 |
54490-78-7 |
|---|---|
分子式 |
C12H16Cl2 |
分子量 |
231.16 g/mol |
IUPAC名 |
1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |
InChIキー |
YTRQKFPYZHBXPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


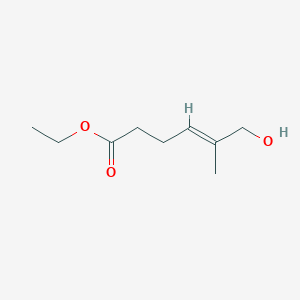
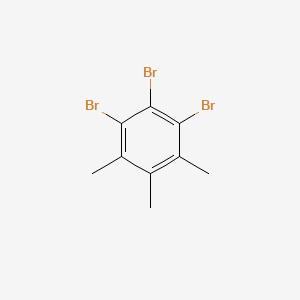


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
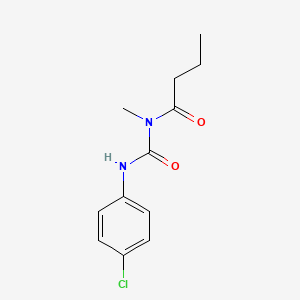
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
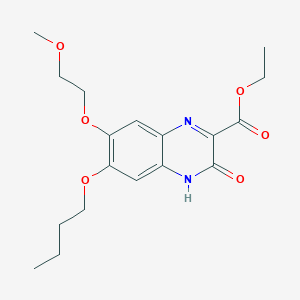
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
